molecular formula C18H17BrN4O3S B2647243 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime CAS No. 685106-64-3

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime

Cat. No.: B2647243
CAS No.: 685106-64-3
M. Wt: 449.32
InChI Key: UDXIQCUVQLKKNC-RGVLZGJSSA-N
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Description

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common approach is to use vinylogs of γ-halo-α,β-unsaturated carbonyl compounds to expand the range of available derivatives . The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also modulate immune responses by activating or inhibiting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the morpholino-oxoethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]oxy-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c19-14-3-1-13(2-4-14)17-15(23-7-10-27-18(23)21-17)11-20-26-12-16(24)22-5-8-25-9-6-22/h1-4,7,10-11H,5-6,8-9,12H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXIQCUVQLKKNC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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